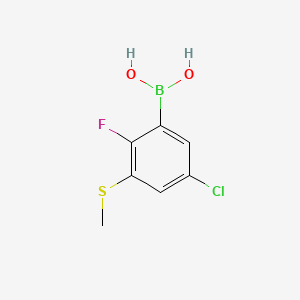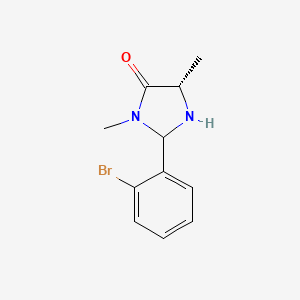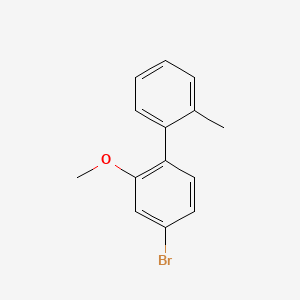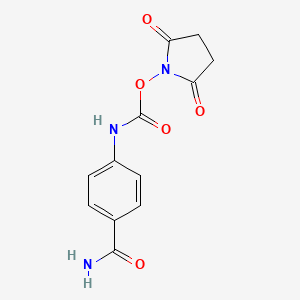
2-ethyl-1H-imidazole;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1H-imidazole;zinc is a compound that combines the properties of 2-ethyl-1H-imidazole and zinc Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their versatility in various chemical reactions and applications Zinc, a transition metal, is essential for numerous biological processes and is widely used in industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 2-ethyl-1H-imidazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The incorporation of zinc into the compound can be achieved through various methods, including direct reaction with zinc salts or through coordination chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different imidazole-based compounds.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2-ethyl-1H-imidazole;zinc has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-ethyl-1H-imidazole;zinc involves its interaction with molecular targets and pathways. In biological systems, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Zinc, as a cofactor, plays a crucial role in stabilizing the structure of enzymes and facilitating catalytic reactions. The combination of these two components can result in unique biological activities and therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: A basic imidazole compound with similar chemical properties but without the ethyl group.
2-methyl-1H-imidazole: Similar to 2-ethyl-1H-imidazole but with a methyl group instead of an ethyl group.
Zinc-imidazole complexes: Various complexes of zinc with different imidazole derivatives, each with unique properties and applications.
Uniqueness
2-ethyl-1H-imidazole;zinc is unique due to the presence of both the ethyl group and zinc, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H8N2Zn |
|---|---|
Peso molecular |
161.5 g/mol |
Nombre IUPAC |
2-ethyl-1H-imidazole;zinc |
InChI |
InChI=1S/C5H8N2.Zn/c1-2-5-6-3-4-7-5;/h3-4H,2H2,1H3,(H,6,7); |
Clave InChI |
OYJNLBAXGKKDOP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)

